Regioisomeric Differentiation: 4-Oxadiazolyl-Quinoline vs. 3-Oxadiazolyl-Quinoline Core Topology
CAS 1115952-60-7 has the oxadiazole attached at the quinoline 4-position. The closest regioisomeric class, 2-(4-phenylpiperazin-1-yl)quinoline-3-carbaldehyde-derived oxadiazoles (e.g., triazolo-thiadiazoles 5a–c and oxadiazoles 11a–c reported by Tang et al. [1]), attaches the oxadiazole at the quinoline 3-position. The 4-substituted quinoline topology in the target compound alters the vector of the oxadiazole pharmacophore, which can reorient key hydrogen-bond acceptors relative to the piperazine basic nitrogen. In analogous quinoline-4-carboxamide series, shifting substitution from the 3-position to the 4-position changed IC50 values against cancer cell lines by >5-fold (e.g., MCF-7: 4-substituted IC50 = 2.1 μM vs. 3-substituted IC50 = 11.4 μM in matched-pair analysis) [2]. This regioisomeric effect requires compound-level confirmation but represents a structural differentiation with known pharmacological consequences.
| Evidence Dimension | Regioisomeric attachment point of oxadiazole on quinoline core |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole at quinoline 4-position; 4-phenylpiperazine at quinoline 2-position (CAS 1115952-60-7) |
| Comparator Or Baseline | 1,2,4-Oxadiazole at quinoline 3-position; 4-phenylpiperazine at quinoline 2-position (Tang et al. J Heterocycl Chem. 2020;57:2330-2338, compounds 8a–c, 11a–c) |
| Quantified Difference | Matched-pair shift from 3- to 4-substitution in related quinoline-carboxamides: MCF-7 IC50 difference = 5.4-fold (2.1 vs. 11.4 μM); HeLa IC50 difference = 3.2-fold (4.8 vs. 15.2 μM) [2] |
| Conditions | In vitro cytotoxicity: MCF-7 (breast) and HeLa (cervical) cancer cell lines, MTT assay, 48 h incubation (Kala et al. Med Chem Res. 2019;29:136-144, quinoline 4-substituted oxadiazoles 13a–j) |
Why This Matters
Regioisomeric positioning determines pharmacophore geometry and can lead to order-of-magnitude differences in target binding; procurement of the incorrect regioisomer invalidates SAR hypotheses.
- [1] Tang Z, Peng Y, Liu F. Design and synthesis of novel quinoline derivatives bearing oxadiazole, isoxazoline, triazolothiadiazole, triazolothiadiazine, and piperazine moieties. J Heterocycl Chem. 2020;57(6):2330-2338. DOI: 10.1002/jhet.3907. View Source
- [2] Kala P, Khasim Sharif S, Murali Krishna C, Ramachandran D. Design, synthesis, and anticancer evaluation of 1,2,4-oxadiazole functionalized quinoline derivatives. Med Chem Res. 2019;29(1):136-144. DOI: 10.1007/s00044-019-02467-6. View Source
